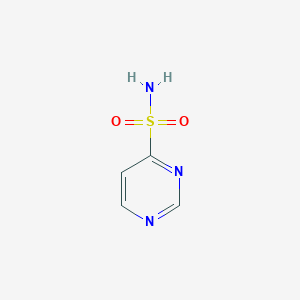![molecular formula C19H25NO2 B13574744 N-[(adamantan-1-yl)methyl]-2-methoxybenzamide](/img/structure/B13574744.png)
N-[(adamantan-1-yl)methyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(adamantan-1-yl)methyl]-2-methoxybenzamide is a compound that features a unique structure combining an adamantane moiety with a methoxybenzamide group Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the methoxybenzamide group adds functional versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-2-methoxybenzamide typically involves the reaction of adamantan-1-ylmethylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency. The use of automated reactors and in-line purification systems would be essential to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of N-[(adamantan-1-yl)methyl]-2-hydroxybenzamide.
Reduction: Formation of N-[(adamantan-1-yl)methyl]-2-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(adamantan-1-yl)methyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to certain receptors or enzymes. The methoxybenzamide group can participate in hydrogen bonding and hydrophobic interactions, facilitating the compound’s activity. The exact pathways and targets depend on the specific application, such as inhibition of viral replication or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)benzamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-methoxybenzamide: Lacks the adamantane moiety, leading to reduced stability and rigidity.
N-[(adamantan-1-yl)methyl]-4-methoxybenzamide: Similar structure but with the methoxy group in a different position, affecting its reactivity and binding properties.
Uniqueness
N-[(adamantan-1-yl)methyl]-2-methoxybenzamide is unique due to the combination of the adamantane and methoxybenzamide groups, which confer both stability and functional versatility. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H25NO2 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2-methoxybenzamide |
InChI |
InChI=1S/C19H25NO2/c1-22-17-5-3-2-4-16(17)18(21)20-12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) |
InChI Key |
SDDFRRUVKINZFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



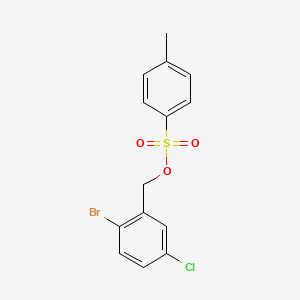
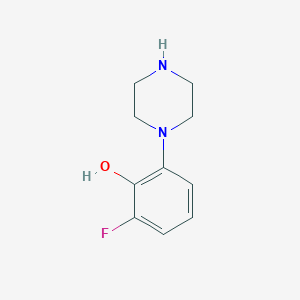
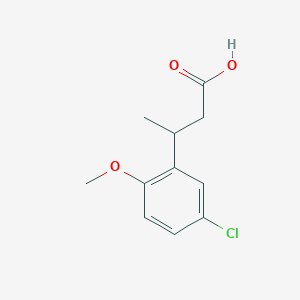
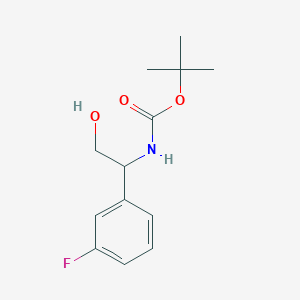
![tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13574690.png)
![Methyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B13574707.png)
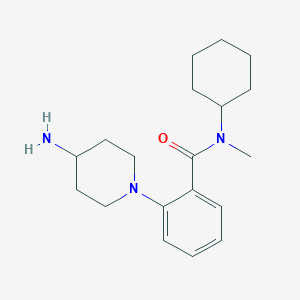
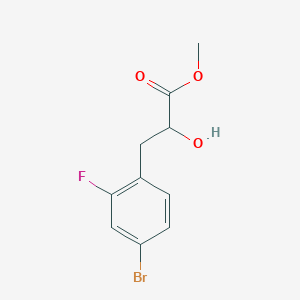
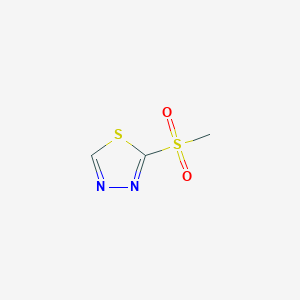
![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)
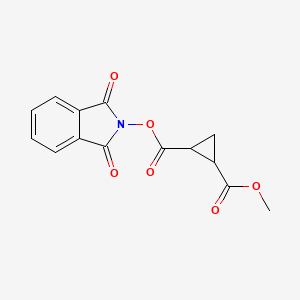
![{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride](/img/structure/B13574729.png)
